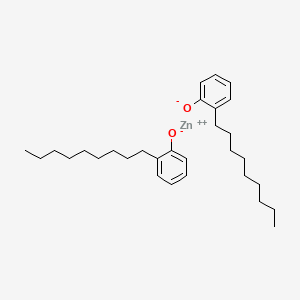
Zinc bis(nonylphenolate)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Zinc bis(nonylphenolate) is a chemical compound with the molecular formula C30H46O2Zn. It is a zinc salt of nonylphenol, a type of alkylphenol. This compound is known for its applications in various industrial processes due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Zinc bis(nonylphenolate) can be synthesized through a reaction between zinc oxide and nonylphenol. The reaction typically occurs in a solvent such as toluene or xylene, under reflux conditions. The reaction can be represented as follows:
ZnO+2C9H19C6H4OH→Zn(C9H19C6H4O)2+H2O
Industrial Production Methods
In industrial settings, the production of zinc bis(nonylphenolate) involves large-scale reactors where zinc oxide and nonylphenol are mixed in the presence of a solvent. The mixture is heated to facilitate the reaction, and the product is then purified through filtration and distillation to remove any unreacted starting materials and by-products.
Análisis De Reacciones Químicas
Types of Reactions
Zinc bis(nonylphenolate) undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form zinc oxide and other oxidation products of nonylphenol.
Substitution: The phenolic hydroxyl groups can participate in substitution reactions with other reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Substitution: Reagents such as alkyl halides can be used for substitution reactions under basic conditions.
Major Products
Oxidation: Zinc oxide and oxidized nonylphenol derivatives.
Substitution: Alkylated nonylphenol derivatives and zinc salts of the substituted phenols.
Aplicaciones Científicas De Investigación
Zinc bis(nonylphenolate) has several applications in scientific research and industry:
Chemistry: Used as a catalyst in various organic reactions.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Studied for its potential use in drug delivery systems.
Industry: Used as an additive in lubricants and as a stabilizer in polymers.
Mecanismo De Acción
The mechanism by which zinc bis(nonylphenolate) exerts its effects involves the interaction of zinc ions with various molecular targets. Zinc ions can act as Lewis acids, facilitating various chemical reactions. In biological systems, zinc ions can interact with enzymes and proteins, influencing their activity and stability.
Comparación Con Compuestos Similares
Similar Compounds
Zinc bis(phenolate): Similar structure but with phenol instead of nonylphenol.
Zinc bis(4-aminobenzoate): Contains an aminobenzoate ligand instead of nonylphenol.
Zinc bis(thiosemicarbazone): Contains a thiosemicarbazone ligand.
Uniqueness
Zinc bis(nonylphenolate) is unique due to the presence of nonylphenol ligands, which impart specific hydrophobic properties and influence its reactivity and applications in industrial processes.
Propiedades
Número CAS |
93776-65-9 |
|---|---|
Fórmula molecular |
C30H46O2Zn |
Peso molecular |
504.1 g/mol |
Nombre IUPAC |
zinc;2-nonylphenolate |
InChI |
InChI=1S/2C15H24O.Zn/c2*1-2-3-4-5-6-7-8-11-14-12-9-10-13-15(14)16;/h2*9-10,12-13,16H,2-8,11H2,1H3;/q;;+2/p-2 |
Clave InChI |
KEWUWYORWGALNZ-UHFFFAOYSA-L |
SMILES canónico |
CCCCCCCCCC1=CC=CC=C1[O-].CCCCCCCCCC1=CC=CC=C1[O-].[Zn+2] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


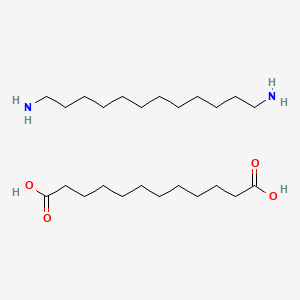
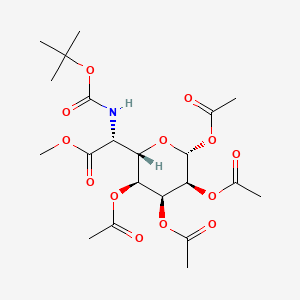
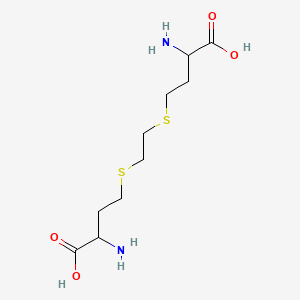

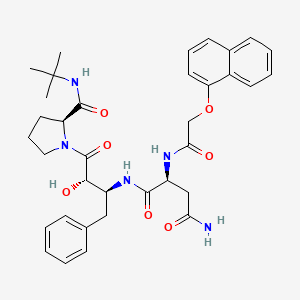

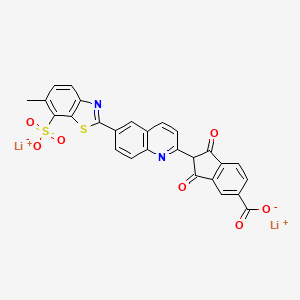
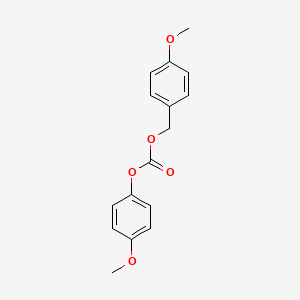
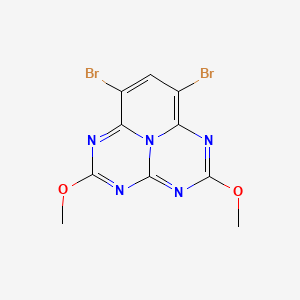
![1,3-Bis[(2-hydroxyethyl)sulfanyl]propan-2-ol](/img/structure/B12793912.png)
![(8r,9s,10r,13s,14s,16s,17r)-16-Fluoro-10,13-dimethyl-1,6,7,8,9,10,11,12,13,14,15,16-dodecahydrodispiro[cyclopenta[a]phenanthrene-17,4'-[1,3]dioxolane-5',4''-[1,3]dioxolan]-3(2h)-one](/img/structure/B12793913.png)
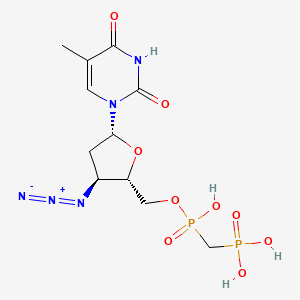
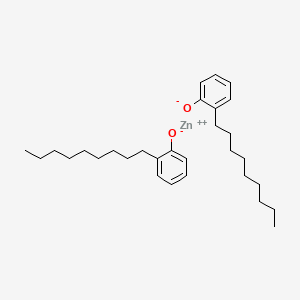
![7-(2-Hydroxyethyl)-8-[1-(hydroxymethyl)propylamino]-1,3-dimethyl-purine-2,6-dione](/img/structure/B12793934.png)
